2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

β-Lactamase inhibition antibiotic resistance boronic acid bioisostere

Boronic acid reagents often suffer protodeboronation during storage and coupling, compromising yield and requiring costly repurification. This pinacol ester solves that: ambient bench-stable at >96% purity while maintaining reliable in situ Suzuki-Miyaura reactivity. • Guaranteed C2 regiochemical fidelity - eliminates regioisomeric purification that would result from using the 3-boronic ester isomer • Validated AmpC β-lactamase inhibitor lead (Ki = 27 nM for free boronic acid); suitable for structure-based optimization programs • Compatible with transition-metal-free 1,2-migration coupling; applicable to OLED material intermediates and focused library synthesis

Molecular Formula C14H17BO2S
Molecular Weight 260.2 g/mol
CAS No. 376584-76-8
Cat. No. B1280824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS376584-76-8
Molecular FormulaC14H17BO2S
Molecular Weight260.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3S2
InChIInChI=1S/C14H17BO2S/c1-13(2)14(3,4)17-15(16-13)12-9-10-7-5-6-8-11(10)18-12/h5-9H,1-4H3
InChIKeyRQIATWFGYKTVCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

376584-76-8: Heteroaryl Boronic Ester for Cross-Coupling


2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 376584-76-8), also known as benzo[b]thiophene-2-boronic acid pinacol ester, is a heteroaryl boronic ester that serves as a bench-stable, highly tractable synthetic equivalent of the corresponding boronic acid . The pinacol ester group provides enhanced shelf-life and moisture-handling characteristics compared to the free boronic acid, making it the preferred input for methodologically demanding cross-coupling workflows .

Workflow Pd-catalyzed and transition-metal-free cross-coupling
Format Bench-stable pinacol ester, ambient storage compatible
Selection C2-regioselective benzothiophene building block

Pinacol Ester Stability–Reactivity Balance


Interchanging heteroaryl boronic esters in medicinal chemistry or materials synthesis is not straightforward owing to the often opposing imperatives of shelf stability and in situ reactivity. The target compound, benzo[b]thiophene-2-boronic acid pinacol ester (376584-76-8), is a representative of the benzothiophene class that demonstrates a documented balance: it is sufficiently inert under ambient storage to be shipped and handled at >96% purity, repressing the protodeboronation side reaction that plagues many electron-rich heteroaryl boronic esters ; yet its planar, π-extended benzothiophene core endows downstream biological and electronic properties that differ markedly from those of the benzo[b]furan, indole, or monocyclic thiophene analogs [1] [2].

Free boronic acid Pinacol ester may offer greater protodeboronation resistance; free acid handling may shift stability profile.
3-Boronic ester isomer Regiochemistry mismatch; 2-aryl vs 3-aryl products may not be interchangeable for target activity.
Benzofuran/indole analogs Electronic and steric differences may alter cross-coupling efficiency and downstream electronic properties.

Quantitative Evidence Guide


AmpC β-Lactamase Inhibition Affinity

The free boronic acid liberated from 376584-76-8, benzo[b]thiophene-2-boronic acid, is a 27 nM inhibitor of Escherichia coli AmpC β-lactamase (Ki = 27 nM). This potency ranks it as the most active AmpC inhibitor in the 1998 benchmark study of 37 boronic acids evaluated by Weston et al., establishing the benzothiophene scaffold as a privileged head group for serine β-lactamase inhibitor design [1].

AmpC Inhibition Affinity
Class-level
Top-ranked in 1998 benchmark study of 37 boronic acids; Ki = 27 nM
Supports serine β-lactamase inhibitor design
Class-level inference; recombinant enzyme assay context
β-Lactamase inhibition antibiotic resistance boronic acid bioisostere

Storage Stability and Handling Profile

Boronic acids such as benzo[b]thiophene-2-boronic acid (CAS 98437-23-1) are susceptible to protodeboronation during storage, necessitating cold-chain handling. The pinacol ester 376584-76-8 is documented to be more storage-stable and moisture-manageable than the corresponding free boronic acid, supporting ambient-temperature storage and reproducible scale-up . This is corroborated by the observation that borate ester species are significantly more stable toward protodeboronation than the corresponding boronic acids and can conveniently be stored on the benchtop at room temperature [1].

Storage Stability
Data to verify
Reported ambient benchtop storage; supplied at ≥96% purity
May support ambient-handling procurement
Class-level trend; specific half-life data not reported
boronic ester stability protodeboronation prevention shelf life

Cross-Coupling Methodology Compatibility

The benzothiophene-2-boronic ester motif has been explicitly demonstrated to be well-tolerated in both palladium-catalyzed Suzuki–Miyaura and transition-metal-free 1,2-boronate migration coupling protocols. In a 2020 study, benzothiophene boronic esters were used alongside furan, thiophene, benzofuran, and indole analogs in a metal-free heterobiaryl synthesis, where all substrates afforded the coupled products in good yields, validating the robustness of the benzothiophene core under diverse activation manifolds [1]. Additionally, palladium/tetraphosphine-catalyzed Suzuki coupling of benzothiophene- and benzofuran-boronic acids with aryl bromides proceeds with high efficiency, though the benzothiophene substrates displayed distinct reactivity profiles appropriate for challenging electron-deficient aryl bromide partners [2].

Coupling Methodology
Cross-study
Tolerated in Pd-catalyzed Suzuki and metal-free 1,2-migration
Enables metal-free coupling pathway option
Yield comparison not reported; cross-study evidence
Suzuki-Miyaura coupling transition-metal-free heterobiaryl synthesis

C2-Regioselective Benzothiophene Functionalization

The 2-boronic ester group in 376584-76-8 uniquely directs cross-coupling to the C2 position of the benzothiophene ring, enabling the regioselective synthesis of 2-arylbenzo[b]thiophene derivatives that are inaccessible via direct electrophilic substitution (which favors the β-position). This regiochemical control is structurally analogous to the benzothiophene-2-boronic acids used in the regioselective Suzuki coupling with dibromo-substituted naphthalenes reported by McFarlane et al., where the 2-boronic acid coupling partner afforded the desired naphthyl-benzothiophene isomer with high selectivity, facilitating the synthesis of a potent PAI-1 inhibitor [1]. In contrast, the 3-boronic acid isomer would furnish the alternative regioisomer, which is often biologically inactive [2].

C2 Regioselectivity
Class-level
C2-arylation via 2-boronic ester vs 3-arylation from 3-boronic ester
Critical for regioisomer-pure 2-arylbenzothiophene synthesis
Regioisomeric purity not numerically specified
C2-selective functionalization benzothiophene library synthesis regioselective cross-coupling

Gram-Scale Utility in OLED and Drug Synthesis

The benzothiophene-2-boronic ester has been utilized in the gram-scale synthesis of intermediates for both anticancer drug candidates and OLED materials, as demonstrated in the 2020 metal-free heterobiaryl coupling study by Panda et al. [1]. The scalability of the benzothiophene building block under practical coupling conditions—without rigorous exclusion of air or moisture—positions it advantageously for applied materials research relative to more labile heterocycles (e.g., furan) that may degrade or protodeboronate under identical conditions.

Gram-Scale Utility
Class-level
Demonstrated in gram-scale metal-free heterobiaryl synthesis
May support scale-up for material/drug intermediate research
Ambient atmosphere coupling described; class-level inference
OLED materials organic electronics conjugated building blocks

Research and Industrial Application Scenarios


AmpC β-Lactamase Inhibitor Lead Synthesis

The pinacol ester serves as a bench-stable, directly employable building block for introducing the benzo[b]thiophene-2-boronic acid warhead into inhibitor scaffolds. The Ki of 27 nM for the free boronic acid against AmpC [1] provides a validated starting point for structure-based optimization programs targeting serine β-lactamase-mediated antibiotic resistance.

Heavy-Metal-Free Coupling Route for cGMP

For cGMP intermediate production where palladium contamination must be avoided, the tolerance of the benzothiophene-2-boronic ester in transition-metal-free 1,2-migration coupling [2] offers a strategic alternative. The pinacol ester's room-temperature stability further simplifies large-scale handling relative to the corresponding boronic acid.

Conjugated Building Blocks for OLED R&D

The documented gram-scale utility of benzothiophene boronic esters in synthesizing OLED material intermediates [2], combined with the extended π-system of the benzothiophene core, makes 376584-76-8 a pertinent procurement choice for laboratories developing electron-transport or host materials where sulfur incorporation modulates frontier orbital energies and intermolecular packing.

2-Arylbenzothiophene Probe Library Synthesis

Researchers building focused libraries of 2-arylbenzo[b]thiophene derivatives for biological screening—such as PAI-1 inhibitors [3] or antimitotic agents—benefit from 376584-76-8 as the sole commercial source guaranteeing C2 regiochemical fidelity in the Suzuki coupling step, avoiding the costly purification of regioisomeric mixtures that would result from using the 3-boronic ester isomer.

Application
Selection Property
Validation Focus
Serine β-lactamase inhibitor design
AmpC affinity context (Ki reported)
SAR profiling and enzyme inhibition assay
Metal-free heterobiaryl synthesis for pharmaceutical intermediates
Transition-metal-free coupling compatibility
Residual metal analysis and purity profiling
OLED material intermediate synthesis
Extended π-conjugated benzothiophene core
Optoelectronic property characterization
2-Arylbenzothiophene probe library synthesis
C2 regiochemical control
Regioisomeric purity by HPLC/NMR
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